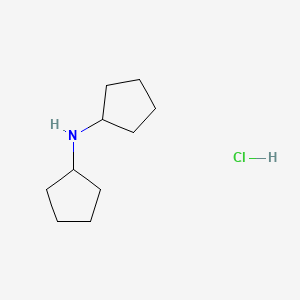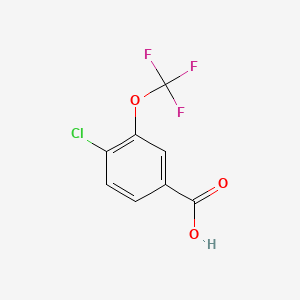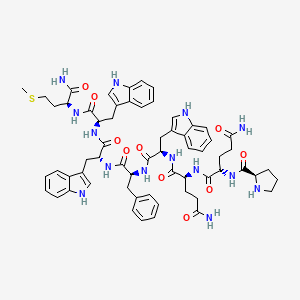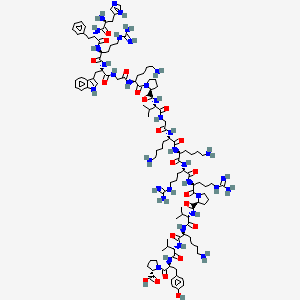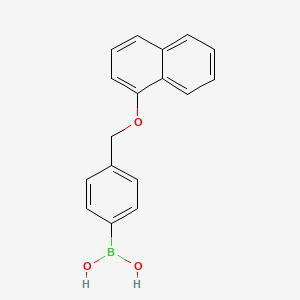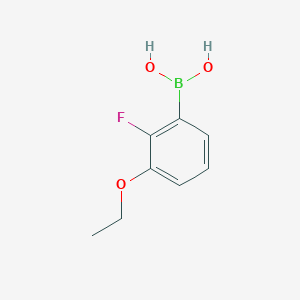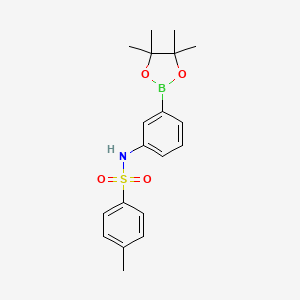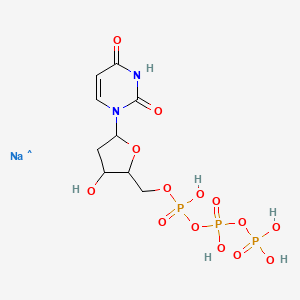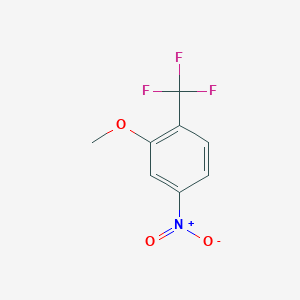
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Overview
Description
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact melting and boiling points are not provided in the search results.Scientific Research Applications
Mercury—Mercury Spin-Spin Coupling in Organomercury Compounds
Research on organomercury compounds, such as the synthesis of 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene from 1-methoxy-2-nitrobenzene, showcases the utility of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in studying mercury—mercury spin—spin coupling phenomena. This study, conducted by Deacon, Stretton, and O'connor (1984), highlights the compound's role in exploring complex NMR spectra and understanding the molecular dynamics of mercury compounds (Deacon, Stretton, & O'connor, 1984).
Photocatalytic Oxidation on Titanium Dioxide
The photocatalytic oxidation of benzyl alcohol derivatives, including 4-(trifluoromethyl)benzyl alcohol, into corresponding aldehydes on TiO2 under visible light irradiation demonstrates the potential of substituents like the trifluoromethyl group in enhancing photocatalytic activities. This research by Higashimoto et al. (2009) explores how these compounds interact with photocatalysts and contribute to the development of more efficient photocatalytic processes (Higashimoto et al., 2009).
Triarylamine Redox Systems
Investigations into the redox properties of triarylamine derivatives, including those with electron-withdrawing groups, offer insights into the electronic structures and redox behaviors of these compounds. Lambert and Nöll's (1999) study on mixed-valence triarylamine derivatives provides valuable information on the influence of substituents on electronic coupling and charge transfer, relevant for materials science and molecular electronics (Lambert & Nöll, 1999).
Persistent Radical Systems
The synthesis and study of persistent radicals, such as benzenetriyltris(N-tert-butyl nitroxide) and its derivatives, highlight the role of substituents in affecting magnetic properties and exchange interactions. Research by Kanno et al. (1993) on these systems offers insights into the design and synthesis of molecular magnets and spin-based devices (Kanno et al., 1993).
Heterocyclic N-Oxides Deoxygenation
The deoxygenation of heterocyclic N-oxides, including studies on compounds related to this compound, reveals mechanisms of electron transfer and photoreduction, contributing to the broader understanding of photochemical processes in organic chemistry. Alekperov et al. (1994) provide insights into these mechanisms, which are crucial for developing photochemical synthesis strategies (Alekperov et al., 1994).
Safety and Hazards
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, suggesting that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Mechanism of Action
Target of Action
It is known that the compound can interact with various biochemical entities due to its functional groups .
Mode of Action
The mode of action of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene involves several chemical reactions. For instance, oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group . Furthermore, the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s ability to undergo oxidation and other reactions suggests that it may influence a variety of biochemical processes .
properties
IUPAC Name |
2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEARCRKLPPYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590840 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453560-74-2 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

